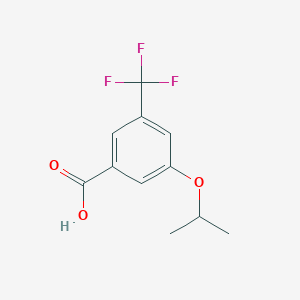
2-methoxy-2-(oxan-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-methoxy-2-(oxan-4-yl)acetic acid” is a chemical compound with the molecular formula C8H14O4 . It is a derivative of acetic acid where a hydrogen atom of the methyl group is replaced by a methoxy group .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H14O4/c1-11-7(8(9)10)6-2-4-12-5-3-6/h6-7H,2-5H2,1H3,(H,9,10) . This code provides a specific textual representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Sorption to Soil and Organic Matter Research has shown that certain phenoxy herbicides, including compounds structurally related to 2-methoxy-2-(oxan-4-yl)acetic acid, exhibit specific sorption behaviors when interacting with soil, organic matter, and various minerals. These interactions are critical for understanding the environmental fate and transport of such chemicals. Sorption can be influenced by soil properties like pH, organic carbon content, and the presence of iron oxides, highlighting the importance of soil composition in the herbicide's environmental behavior (Werner, Garratt, & Pigott, 2012).
Biotechnological Production and Applications Acetic acid bacteria play a significant role in the production of vinegar and fermented beverages through oxidative fermentation. These processes not only contribute to the food and beverage industry but also open avenues for biotechnological applications, such as vitamin C production, demonstrating the versatility of acetic acid and its derivatives in various industrial sectors (Lynch et al., 2019).
Antioxidant and Therapeutic Potential Compounds like syringic acid, which share functional groups with this compound, have been studied for their antioxidant, antimicrobial, and therapeutic applications. The presence of methoxy groups enhances their antioxidant capacity, which could have implications for human health, suggesting potential biomedical applications for similarly structured compounds (Srinivasulu et al., 2018).
Chemistry and Biological Activity of Methoxylated Lipids Methoxylated lipids, including those with structures akin to this compound, have garnered attention due to their biological activities. These include antibacterial, antifungal, antitumor, and antiviral properties. Understanding the natural occurrence, biological activities, and synthesis of these lipids can lead to novel applications in healthcare and industry (Carballeira, 2002).
Phytoextraction of Heavy Metals Organic acids, such as acetic acid, have been used to enhance the phytoextraction of heavy metals by increasing metal mobilization through soil pH reduction. This application of organic acids in environmental remediation efforts showcases their potential in managing soil contamination and improving the efficacy of phytoextraction processes (Tauqeer & Sagir, 2017).
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 2-methoxy-2-(oxan-4-yl)acetic acid can be achieved through a multi-step process involving the protection of a hydroxyl group, followed by the formation of an ester and subsequent hydrolysis to yield the desired carboxylic acid.", "Starting Materials": [ "4-hydroxytetrahydrofuran", "methoxyacetic acid", "dicyclohexylcarbodiimide (DCC)", "dimethylaminopyridine (DMAP)", "hydrochloric acid (HCl)", "sodium hydroxide (NaOH)", "diethyl ether", "ethyl acetate", "water" ], "Reaction": [ "Protection of the hydroxyl group of 4-hydroxytetrahydrofuran with methoxyacetic acid in the presence of DCC and DMAP to yield the corresponding ester.", "Hydrolysis of the ester using HCl in diethyl ether to yield the corresponding carboxylic acid.", "Formation of the oxan-4-yl group by reacting the carboxylic acid with NaOH in ethyl acetate.", "Purification of the final product by recrystallization from a suitable solvent." ] } | |
CAS-Nummer |
1549532-11-7 |
Molekularformel |
C8H14O4 |
Molekulargewicht |
174.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



